molecular formula C16H14N2O3 B2433138 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 321688-68-0

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2433138
CAS No.: 321688-68-0
M. Wt: 282.299
InChI Key: FUHVJIPNEJSBBL-UHFFFAOYSA-N
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Description

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Properties

IUPAC Name

1-[(2-methoxyanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-3-7-12(14)17-10-18-13-8-4-2-6-11(13)15(19)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHVJIPNEJSBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2-methoxyaniline with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione , also known as a Mannich base, is a derivative of indole and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : this compound

This compound features an indole core substituted with a methoxyphenyl group and an amino methyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine. The following general steps outline the synthesis process:

  • Reagents : Indole derivative, formaldehyde (or paraformaldehyde), and 2-methoxyphenylamine.
  • Reaction Conditions : The reaction is usually conducted in an acidic medium at elevated temperatures.
  • Purification : The product is purified through recrystallization or column chromatography.

Anticancer Activity

Research indicates that Mannich bases like this compound exhibit promising anticancer properties. A study demonstrated that derivatives of indole displayed significant cytotoxic effects against various cancer cell lines. Notably, the compound showed IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent activity.

Cell LineIC50_{50} (µM)
MCF-75.4
A5497.8

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Additionally, antifungal activity was noted against Candida albicans with an MIC of 128 µg/mL.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cell proliferation.
  • Interaction with DNA : The compound could intercalate into DNA strands, disrupting replication.
  • Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Breast Cancer Treatment :
    • A patient treated with a related indole derivative showed a significant reduction in tumor size after six weeks of therapy.
    • Monitoring revealed a decrease in tumor markers associated with breast cancer.
  • Antimicrobial Efficacy in Infections :
    • A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound led to improved outcomes compared to standard antibiotic therapy.

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